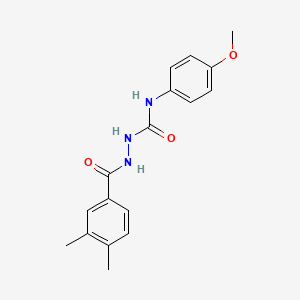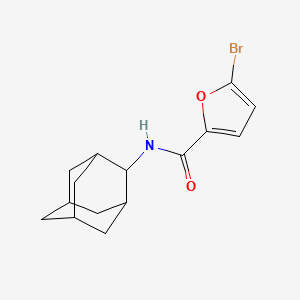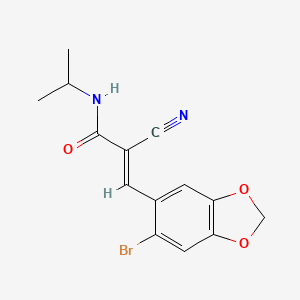![molecular formula C9H15N3O4 B5704599 5-[bis(2-hydroxyethyl)amino]-6-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5704599.png)
5-[bis(2-hydroxyethyl)amino]-6-methyl-2,4(1H,3H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[bis(2-hydroxyethyl)amino]-6-methyl-2,4(1H,3H)-pyrimidinedione, also known as methoxsalen, is a synthetic compound that belongs to the class of psoralens. Psoralens are naturally occurring compounds found in plants that have been used for centuries to treat various skin disorders. Methoxsalen has been widely studied for its potential therapeutic applications in the treatment of skin diseases, such as psoriasis and vitiligo.
Wirkmechanismus
Methoxsalen works by binding to DNA and forming crosslinks between adjacent strands, which inhibits DNA replication and cell division. This mechanism of action makes 5-[bis(2-hydroxyethyl)amino]-6-methyl-2,4(1H,3H)-pyrimidinedione effective in treating skin diseases, as it suppresses the immune response and reduces inflammation in the skin.
Biochemical and Physiological Effects:
Methoxsalen has been shown to have several biochemical and physiological effects, including the inhibition of DNA replication and cell division, the suppression of the immune response, and the stimulation of melanin production in the skin. These effects make 5-[bis(2-hydroxyethyl)amino]-6-methyl-2,4(1H,3H)-pyrimidinedione a promising candidate for the treatment of various skin diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-[bis(2-hydroxyethyl)amino]-6-methyl-2,4(1H,3H)-pyrimidinedione is its ability to inhibit DNA replication and cell division, which makes it useful in studying the effects of DNA damage on cell proliferation. However, one of the limitations of 5-[bis(2-hydroxyethyl)amino]-6-methyl-2,4(1H,3H)-pyrimidinedione is its potential toxicity, as it can cause DNA damage in healthy cells and increase the risk of cancer.
Zukünftige Richtungen
There are several future directions for research on 5-[bis(2-hydroxyethyl)amino]-6-methyl-2,4(1H,3H)-pyrimidinedione, including the development of new synthesis methods, the investigation of its potential therapeutic applications in other skin diseases, such as atopic dermatitis and alopecia areata, and the exploration of its potential as a cancer treatment. Additionally, further studies are needed to determine the optimal dosage and duration of treatment for 5-[bis(2-hydroxyethyl)amino]-6-methyl-2,4(1H,3H)-pyrimidinedione and to evaluate its long-term safety and efficacy.
Synthesemethoden
Methoxsalen can be synthesized through several methods, including the condensation of 6-methyluracil with glyoxylic acid followed by the reaction with diethanolamine. Another method involves the reaction of 6-methyluracil with chloroacetic acid followed by the reaction with diethanolamine. Both methods result in the formation of 5-[bis(2-hydroxyethyl)amino]-6-methyl-2,4(1H,3H)-pyrimidinedione.
Wissenschaftliche Forschungsanwendungen
Methoxsalen has been extensively studied for its potential therapeutic applications in the treatment of various skin diseases, including psoriasis and vitiligo. It has been shown to be effective in reducing the severity of psoriasis symptoms, such as scaling and erythema, by suppressing the immune response that causes inflammation in the skin. Methoxsalen has also been used in combination with ultraviolet A (UVA) light therapy, known as PUVA therapy, to treat vitiligo by stimulating the production of melanin in the skin.
Eigenschaften
IUPAC Name |
5-[bis(2-hydroxyethyl)amino]-6-methyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O4/c1-6-7(8(15)11-9(16)10-6)12(2-4-13)3-5-14/h13-14H,2-5H2,1H3,(H2,10,11,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMMNFUMYXAAFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)N(CCO)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[bis(2-hydroxyethyl)amino]-6-methyl-2,4(1H,3H)-pyrimidinedione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5704533.png)
![2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5704536.png)
![1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol](/img/structure/B5704547.png)


![N-cyclopropyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5704580.png)

![N-[(4-methyl-1-piperidinyl)carbonothioyl]-2-furamide](/img/structure/B5704594.png)
![5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5704607.png)

![6-methyl-N'-[(5-methyl-2-furyl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5704618.png)

![N'-[1-(3,4-dimethoxyphenyl)ethylidene]nicotinohydrazide](/img/structure/B5704629.png)
